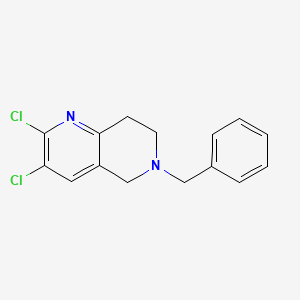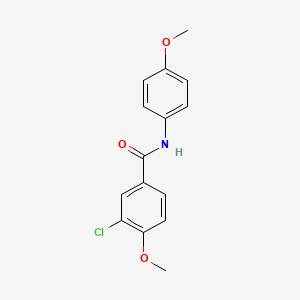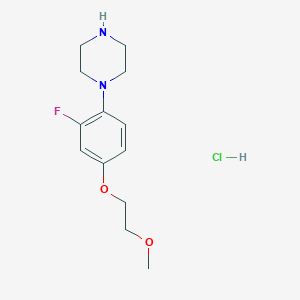
7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one is a halogenated derivative of 2,3-dihydro-1H-inden-1-one. This compound is characterized by the presence of chlorine and iodine atoms attached to the indanone core structure. The indanone core is a fused bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The halogen atoms confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one typically involves halogenation reactions starting from 2,3-dihydro-1H-inden-1-one. One common method involves the selective chlorination and iodination of the indanone core. The reaction conditions often include the use of halogenating agents such as chlorine gas or iodine in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled halogenation. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of various substituted indanone derivatives.
Oxidation Reactions: Formation of indanone ketones or carboxylic acids.
Reduction Reactions: Formation of indanol derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The halogen atoms can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-inden-1-one: The parent compound without halogen substitutions.
7-Chloro-2,3-dihydro-1H-inden-1-one: A similar compound with only chlorine substitution.
4-Iodo-2,3-dihydro-1H-inden-1-one: A similar compound with only iodine substitution.
Uniqueness
7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C9H6ClIO |
|---|---|
Molekulargewicht |
292.50 g/mol |
IUPAC-Name |
7-chloro-4-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 |
InChI-Schlüssel |
DIVGOWWOCXRNLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C(C=CC(=C21)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide](/img/structure/B11834648.png)

![2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B11834660.png)








![methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B11834720.png)
![5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11834724.png)

